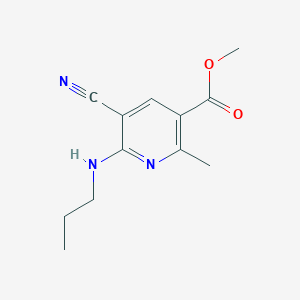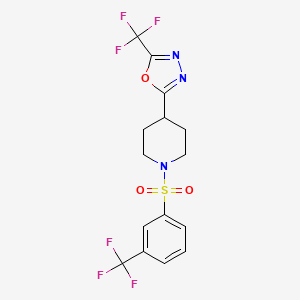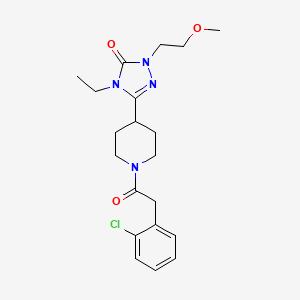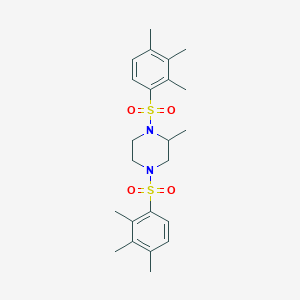
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate, also known as MPN, is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate is not fully understood. However, it has been reported to modulate several signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.
Biochemical and Physiological Effects:
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been shown to improve glucose uptake and insulin sensitivity in cells. Moreover, it has been reported to enhance memory and cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Moreover, it exhibits a wide range of biological activities, making it a versatile compound for various experiments. However, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has some limitations as well. It is not very water-soluble, which can limit its use in aqueous solutions. Moreover, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
For the study of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate include investigating its potential as a therapeutic agent for cancer, neurodegenerative diseases, and diabetes.
Méthodes De Synthèse
The synthesis of Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate involves the reaction of 5-cyano-2-methyl-nicotinic acid with propylamine and methyl chloroformate. The reaction proceeds under mild conditions and yields Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by HPLC and NMR spectroscopy.
Applications De Recherche Scientifique
Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antioxidant activities. Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has also been investigated for its neuroprotective effects and its ability to improve cognitive function. Moreover, Methyl 5-cyano-2-methyl-6-(propylamino)nicotinate has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Propriétés
IUPAC Name |
methyl 5-cyano-2-methyl-6-(propylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-4-5-14-11-9(7-13)6-10(8(2)15-11)12(16)17-3/h6H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRODFSQMPNEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(C=C1C#N)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-isobutyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2911520.png)
![4-[1-(4-Ethoxyphenyl)cyclohexyl]phenol](/img/structure/B2911522.png)
![N-[2-Amino-1-(3-fluorophenyl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911524.png)

![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2911531.png)


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2911537.png)
![2-(6-Ethylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2911538.png)